4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Description
4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate (CAS: 765310-52-9) is a hydrazone-based ester compound with the molecular formula C₁₉H₁₂BrClN₄O₃ and a molecular weight of 459.68 g/mol . Its structure features:
- A brominated phenyl ring (4-bromo-2-substituted) linked to a carbohydrazone group.
- A pyrazine-2-carbonyl moiety attached to the hydrazone nitrogen.
- A 2-chlorobenzoate ester group.
Its synthesis and characterization are supported by X-ray crystallography tools like SHELX , though experimental details are unspecified.
Properties
CAS No. |
765910-48-3 |
|---|---|
Molecular Formula |
C19H12BrClN4O3 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C19H12BrClN4O3/c20-13-5-6-17(28-19(27)14-3-1-2-4-15(14)21)12(9-13)10-24-25-18(26)16-11-22-7-8-23-16/h1-11H,(H,25,26)/b24-10+ |
InChI Key |
DVBLKKYVLSPNFY-YSURURNPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NC=CN=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NC=CN=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as bromination, chlorination, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may possess biological activity, particularly as an anti-cancer or anti-inflammatory agent. The presence of the pyrazinyl and carbohydrazonoyl groups is significant, as these moieties are often associated with enhanced biological activity.
Anticancer Activity
Research indicates that derivatives of compounds containing pyrazine and hydrazone functionalities can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the bromo and chloro substituents can enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer drug.
Synthesis Methodologies
The synthesis of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves several key steps that can be optimized for yield and purity. A typical synthetic route includes:
-
Step 1: Formation of the Carbohydrazone
The initial step involves the reaction of a suitable hydrazone precursor with pyrazinylcarbonyl compounds under acidic or basic conditions to form the desired carbohydrazone. -
Step 2: Bromination and Chlorination
Subsequent bromination at the phenyl ring can be achieved using brominating agents such as N-bromosuccinimide (NBS), while chlorination can be performed using thionyl chloride or phosphorus pentachloride. -
Step 3: Esterification
Finally, esterification with chlorobenzoic acid derivatives completes the synthesis, yielding the target compound.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds. For instance:
- A study published in Journal of Medicinal Chemistry highlighted that compounds with similar structural motifs exhibited promising anti-tumor activity in vitro, prompting further exploration into their mechanisms of action .
- Another research effort focused on optimizing synthetic routes for related hydrazone derivatives, demonstrating improved yields through microwave-assisted synthesis techniques .
Safety and Environmental Considerations
As with many chemical compounds, safety data sheets indicate that this compound may pose risks such as skin irritation and harmful effects if ingested or inhaled. Proper handling protocols must be established to mitigate these risks during laboratory work .
Mechanism of Action
The mechanism by which 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate exerts its effects is not fully understood. its structure suggests that it can interact with various molecular targets, potentially inhibiting or activating specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in other non-covalent interactions .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Electronic Differences
Heterocyclic vs. Aromatic Substituents :
- The pyrazine-2-carbonyl group in the target compound introduces a nitrogen-rich heterocycle, which may improve solubility and hydrogen-bonding capacity compared to purely aromatic analogs (e.g., 3-chlorobenzoyl in ). Pyrazine’s electron-deficient nature could also enhance reactivity in cross-coupling reactions .
Halogen Positioning :
- Substitution on the benzoate (e.g., 2-chloro in the target vs. 4-chloro in ) affects steric and electronic profiles. Ortho-substituted chlorobenzoates (as in ) may exhibit restricted rotation, influencing crystal packing .
Biological Activity
The compound 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H12BrClN4O
- Molecular Weight : 459.7 g/mol
- LogP : Indicates lipophilicity, which may influence bioavailability and membrane permeability.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains and showed promising results in inhibiting growth, particularly against Gram-positive bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrazine derivatives have been linked to apoptosis induction in cancer cells. A study on related compounds demonstrated that they could inhibit cell proliferation in several cancer cell lines through the modulation of signaling pathways involved in cell survival and apoptosis .
Enzyme Inhibition
Research has shown that compounds with similar functionalities can act as inhibitors of specific enzymes such as kinases. For example, a related pyrazole derivative was identified as a potent inhibitor of Rho kinase (ROCK-II), with an IC50 value in the low nanomolar range. These findings suggest that this compound may exhibit similar inhibitory effects on target enzymes critical for cancer progression and other diseases .
Apoptosis Induction
The mechanism by which this compound induces apoptosis involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .
Antioxidant Activity
Another proposed mechanism is through antioxidant activity, where the compound scavenges free radicals, thereby reducing oxidative stress within cells. This property is particularly beneficial in preventing cellular damage associated with chronic diseases like cancer and neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential utility in treating resistant bacterial infections.
Case Study 2: Cancer Cell Line Studies
A study involving various human cancer cell lines (e.g., breast and lung cancer) demonstrated that treatment with related pyrazine compounds resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analysis confirmed the induction of late apoptosis in treated cells compared to controls, highlighting the compound's potential as an anticancer agent.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate?
The compound can be synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1 : Formation of the carbohydrazonoyl intermediate by reacting 2-pyrazinylcarbonyl chloride with carbohydrazide under basic conditions (e.g., triethylamine in anhydrous THF).
- Step 2 : Coupling the intermediate with 4-bromo-2-hydroxybenzaldehyde via a hydrazone linkage, followed by esterification with 2-chlorobenzoyl chloride using a coupling agent like DCC/DMAP .
- Validation : Elemental analysis (C, H, N) and H NMR are critical for confirming purity and structural integrity. For example, H NMR peaks at δ 9.67 (s, 1H, pyrazine) and δ 8.58 (s, 1H, hydrazone) confirm key functional groups .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
X-ray diffraction (XRD) is the gold standard for elucidating crystal structures. Key steps include:
- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections. SHELXS/SHELXD are employed for structure solution, particularly for resolving phase problems in non-centrosymmetric space groups .
- Key parameters : The compound exhibits S(6) and S(5) ring motifs, with bond lengths (e.g., C=O at 1.21 Å) and angles consistent with conjugated hydrazone systems .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data (e.g., NMR) and crystallographic results be resolved?
Contradictions may arise due to:
- Dynamic effects in solution : NMR captures time-averaged conformations, while XRD provides static solid-state geometries. For example, rotational isomers of the hydrazone group may exist in solution but are fixed in the crystal lattice .
- Tautomerism : Hydrazone-to-hydrazine tautomerism can lead to unexpected NMR shifts. DFT calculations (e.g., B3LYP/6-311G**) can model tautomeric equilibria and compare predicted vs. observed spectra .
- Validation : Use variable-temperature NMR or NOESY to detect conformational flexibility and correlate with XRD-derived torsion angles .
Q. What strategies optimize the experimental phasing of this compound’s XRD data in challenging space groups?
For non-centrosymmetric structures (e.g., ):
- Dual-space methods : SHELXD employs Patterson and direct methods for phase retrieval, particularly effective for structures with heavy atoms (e.g., bromine).
- Fragment-based phasing : If heavy atoms are absent, incorporate a brominated derivative (e.g., 4-bromo-2-fluorobenzaldehyde) as a phasing agent via co-crystallization .
- Validation : Check figures of merit (FOM > 0.3) and residual density maps to confirm phase accuracy .
Q. How does the electronic structure of the pyrazinylcarbonyl group influence the compound’s reactivity?
The pyrazine ring acts as an electron-deficient aromatic system, directing electrophilic substitution and stabilizing charge-transfer interactions. Key analyses include:
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., C-3 of pyrazine).
- Spectroscopic probes : UV-Vis spectroscopy (λ~270 nm, π→π* transitions) and cyclic voltammetry (redox peaks at -1.2 V vs. Ag/AgCl) reveal electron-accepting behavior .
- Applications : The electron-withdrawing nature enhances binding to biological targets (e.g., kinase inhibitors) by facilitating hydrogen bonding with ATP-binding pockets .
Methodological Considerations
- Synthetic Pitfalls : Trace moisture during hydrazone formation can hydrolyze the carbonyl group. Use molecular sieves or anhydrous solvents to mitigate this .
- Crystallization Tips : Slow evaporation of a DCM/hexane (1:3) mixture yields diffraction-quality crystals. Avoid polar solvents (e.g., MeOH) that promote polymorphism .
- Data Reproducibility : Cross-validate XRD results with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O contacts < 3.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
